L-Tyrosine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine-d11 is a deuterated form of L-Tyrosine, an aromatic amino acid. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine-d11 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, phenol, pyruvate, and ammonia can be used as starting materials, with the reaction catalyzed by tyrosine phenol lyase . Another method involves the microbial fermentation of genetically engineered Escherichia coli strains that produce L-Tyrosine, followed by the incorporation of deuterium during the fermentation process .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-Tyrosine, which is then extracted and purified. The incorporation of deuterium can be achieved by using deuterated water (D2O) in the fermentation broth . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-d11 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol or aldehyde derivatives.
Substitution: The hydroxyl group on the aromatic ring can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: L-DOPA, dopamine, norepinephrine, and epinephrine.
Reduction: L-Tyrosine alcohol and L-Tyrosine aldehyde.
Substitution: Various halogenated and nitrated derivatives of L-Tyrosine.
Scientific Research Applications
L-Tyrosine-d11 has a wide range of scientific research applications:
Mechanism of Action
L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: Another aromatic amino acid that serves as a precursor for L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor for dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness
L-Tyrosine-d11 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and mass spectrometry. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4 |
InChI Key |
OUYCCCASQSFEME-VQWUOSHWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.